1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one
Description
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a synthetic small molecule featuring an imidazolidin-2-one core linked via an ethylamine spacer to a 3-ethynylphenyl group.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-[2-(3-ethynylanilino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-2-11-4-3-5-12(10-11)14-6-8-16-9-7-15-13(16)17/h1,3-5,10,14H,6-9H2,(H,15,17) |
InChI Key |
IHOOWFRMKRNYKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCCN2CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Aminoethyl)imidazolidin-2-one Intermediate
This intermediate is critical for the final coupling step.
| Step | Reaction Conditions | Description | Yield/Notes |
|---|---|---|---|
| Reduction of nitrile precursor | Lithium aluminium hydride in dry tetrahydrofuran (THF), reflux 5 h, under nitrogen atmosphere | 4-Hydroxypiperidinyl acetonitrile is reduced to 1-(2-aminoethyl)piperidin-4-ol, which is a close analog used in related syntheses | Yield: ~100% crude product used directly without purification |
| Purification | Filtration, drying over MgSO$$_4$$, evaporation under vacuum | Yellow oil obtained, used in next step | - |
This method is adapted from analogous piperidine derivatives synthesis and can be modified to imidazolidin-2-one analogs by appropriate ring closure or substitution reactions.
Coupling of Ethynylphenyl Amine to Imidazolidin-2-one
| Step | Reagents & Catalysts | Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| Amide bond formation or nucleophilic substitution | Triethylamine, N,N-dimethylformamide (DMF), PyBROP (benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate) | Room temperature, 14 hours stirring | Coupling of 3-ethynylaniline derivative with aminoethyl-imidazolidin-2-one under mild conditions | Moderate to good yields; purification by silica gel chromatography |
| Palladium-catalyzed cross-coupling (if applicable) | Palladium(II) acetate, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, caesium carbonate, triethylamine, toluene reflux | Inert atmosphere, 32 hours reflux | Used for complex substituent introduction on phenyl ring or side chains | Yield: ~30% isolated after preparative HPLC |
These methods are adapted from protocols involving 1-(2-aminoethyl)piperidin-4-ol and related amines, with modifications to accommodate the imidazolidin-2-one structure and ethynyl substituent.
Reaction Conditions and Yield Summary
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Reduction of nitrile to amine | Lithium aluminium hydride | THF | Reflux (~66 °C) | 5 h | Quantitative (crude) | Used without purification |
| Amide coupling | PyBROP, triethylamine | DMF | 20 °C (room temp) | 14 h | Moderate to good | Silica gel chromatography purification |
| Pd-catalyzed cross-coupling | Pd(OAc)$$2$$, BINAP, Cs$$2$$CO$$_3$$, triethylamine | Toluene | Reflux | 32 h | ~30% isolated | Preparative HPLC purification |
Purification and Characterization
- Purification: Silica gel chromatography with dichloromethane/methanol mixtures or preparative HPLC.
- Characterization:
- Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence of ethynyl and imidazolidinone protons.
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight.
- High-performance liquid chromatography (HPLC) ensures product purity.
Research Findings and Considerations
- The preparation methods are adapted from similar compounds involving piperidine and aminoethyl linkers, indicating the synthetic versatility of the aminoethyl-imidazolidin-2-one scaffold.
- Lithium aluminium hydride reductions are effective for nitrile to amine conversions but require careful quenching and handling due to reactivity.
- The use of PyBROP and palladium catalysis enables efficient coupling under mild conditions, though yields may vary depending on substrate purity and reaction scale.
- The ethynyl substituent on the phenyl ring is stable under these conditions, allowing for further functionalization if needed.
- Safety considerations include handling of hazardous reagents (e.g., lithium aluminium hydride, palladium catalysts) and proper waste disposal.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones.
Scientific Research Applications
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The imidazolidin-2-one scaffold is versatile, with substitutions significantly altering biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives
Key Differences in Pharmacological Profiles
- Target vs. Sertindole: While both share an ethyl-linked imidazolidinone core, sertindole’s piperidinyl-indole moiety enables dual dopamine/5-HT receptor antagonism, critical for antipsychotic effects . The ethynyl group in the target compound may instead enhance selectivity for kinases, as seen in erlotinib (a 3-ethynylphenyl-containing tyrosine kinase inhibitor) .
- Target vs. ZX-42: ZX-42’s pyrimidinyl-sulfonamide substituent enables potent ALK inhibition, whereas the ethynylphenyl group in the target could modulate solubility or off-target effects. ZX-42’s dimethylaminoethyl side chain further enhances cellular uptake .
- Substituent Effects: Aryl substituents (e.g., m-tolyl in ) generally improve lipophilicity, whereas heterocyclic additions (e.g., isoquinoline in ) introduce metal-binding capabilities for anticancer applications.
Biological Activity
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.2777 g/mol
- CAS Number : 31628017
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's structure suggests potential interactions with neurotransmitter receptors, which may modulate physiological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of imidazolidinone can inhibit tumor growth by inducing apoptosis in cancer cells. The ethynylphenyl group is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis, potentially through the modulation of neurotrophic factors. This action could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests indicate that it exhibits activity against various bacterial strains, suggesting a possible role as an antibacterial agent.
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Study
- A study published in a peer-reviewed journal reported that a derivative of imidazolidinone similar to this compound showed significant tumor growth inhibition in xenograft models. The mechanism was linked to the activation of apoptotic pathways.
-
Neuroprotection Research
- In a laboratory setting, researchers examined the neuroprotective effects of imidazolidinone derivatives on cultured neurons exposed to oxidative stress. The results indicated reduced cell death and increased levels of brain-derived neurotrophic factor (BDNF).
-
Antimicrobial Testing
- A comprehensive antimicrobial susceptibility test revealed that the compound exhibited bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one, and how do reaction conditions impact yield?
The synthesis of imidazolidinone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocycles. For example, N-acyl cyclic urea derivatives can be synthesized via nucleophilic substitution or condensation reactions using ethylenediamine analogs and carbonyl-containing reagents . Key factors include solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., triethylamine for acid scavenging), and temperature control to minimize side reactions. Optimizing stoichiometry of the ethynylphenylamine precursor and the imidazolidinone core is critical to achieving high yields, as seen in analogous syntheses of chlorophenyl-substituted derivatives (e.g., 67% yield under controlled heating at 80°C for 54 hours) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for verifying connectivity and regioselectivity. H NMR can identify amine protons (δ 2.5–3.5 ppm) and ethynyl signals (sharp singlet near δ 2.8–3.2 ppm), while C NMR confirms carbonyl groups (δ 160–170 ppm). Mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]) to validate the molecular formula . Infrared (IR) spectroscopy detects urea/amide C=O stretches (~1650–1700 cm) and alkyne C≡C bonds (~2100–2260 cm) .
Advanced Research Questions
Q. How can discrepancies in NMR data for imidazolidinone derivatives be resolved, particularly when ethynyl groups introduce complexity?
Ethynyl moieties can cause signal splitting due to coupling with adjacent protons or paramagnetic effects. Using 2D NMR techniques (e.g., HSQC, HMBC) clarifies through-space and through-bond correlations. For example, HMBC can link the ethynyl proton to the aromatic ring carbons, confirming substitution patterns. Additionally, variable-temperature NMR may resolve overlapping signals caused by restricted rotation in the imidazolidinone ring . If ambiguities persist, X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation .
Q. What computational strategies predict the binding affinity of this compound to biological targets like viral proteases?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions between the ethynylphenyl group and active sites. For SARS-CoV-2 M inhibition, the compound’s urea moiety may form hydrogen bonds with catalytic residues (e.g., His41), while the ethynyl group enhances hydrophobic interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions. Validation via in vitro enzymatic assays (e.g., IC determination) is recommended to correlate computational and experimental results .
Q. How does X-ray crystallography address stereochemical uncertainties in ethynyl-substituted imidazolidinones, and what challenges arise?
X-ray crystallography resolves absolute configuration and ring puckering, critical for understanding bioactivity. The ethynyl group’s linear geometry may complicate crystal packing, requiring high-resolution data (≤1.0 Å) and low-temperature measurements (100 K) to reduce thermal motion artifacts. SHELXL refinement incorporates anisotropic displacement parameters for non-hydrogen atoms, improving model accuracy. Challenges include obtaining diffraction-quality crystals; co-crystallization with stabilizing agents (e.g., polyethylene glycol) can enhance lattice formation .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Biological Evaluation : Pair docking studies with surface plasmon resonance (SPR) to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
